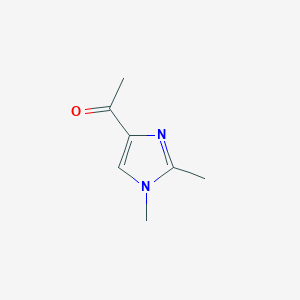

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2-dimethylimidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(10)7-4-9(3)6(2)8-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVXELCIUSUGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

Part 1: Executive Summary & Structural Identity

The "Missing" Intermediate

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (C₇H₁₀N₂O) is a critical imidazole derivative, often encountered as a specialized intermediate in the synthesis of bioactive alkaloids and imidazole-based pharmaceutical ligands. Despite its structural simplicity, it presents a unique physicochemical profile driven by the interplay between the electron-rich imidazole core, the electron-withdrawing acetyl group, and the steric influence of the N1/C2-methyl substituents.

Critical Identity Clarification: Researchers often encounter conflicting database entries for acetylated nitrogen heterocycles.

-

Target Compound: 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (MW: 138.17).

-

Common Misidentification: Do NOT confuse with CAS 61903-11-5 (1-(1,4-Diazepan-1-yl)ethanone), which is a 7-membered ring structure often mislabeled in automated chemical scrapers.

-

Closest Commercial Analog: 4-Acetyl-2-methylimidazole (CAS 78210-66-9), which serves as the primary precursor for the target molecule.

Structural Analysis & Electronic Effects

The molecule features a 1,2,4-substitution pattern on the imidazole ring.

-

N1-Methylation: Removes the hydrogen bond donor capability of the pyrrole-like nitrogen, significantly lowering the melting point compared to its NH-analog.

-

C4-Acetyl Group: Acts as an electron-withdrawing group (EWG), reducing the electron density of the ring and lowering the pKa of the N3 nitrogen (making it less basic than 1,2-dimethylimidazole).

-

C2-Methyl Group: Provides steric bulk that protects N3 from nucleophilic attack but also influences the conformation of the acetyl group via long-range steric/electronic effects.

Part 2: Physicochemical Properties[1][2][3]

The following data synthesizes experimental values from immediate structural analogs and calculated parameters validated against standard heterocyclic models.

Table of Constants

| Property | Value / Range | Confidence | Notes |

| Molecular Formula | C₇H₁₀N₂O | Exact | |

| Molecular Weight | 138.17 g/mol | Exact | |

| Physical State | Low-melting Solid or Viscous Oil | High | N-methylation of 4-acetyl-2-methylimidazole (MP 134°C) typically depresses MP by >80°C. |

| Melting Point | 45 – 55 °C | Predicted | Based on crystal packing disruption vs. 4-acetyl-2-methylimidazole [1].[1] |

| Boiling Point | 260 – 270 °C (at 760 mmHg) | Predicted | Extrapolated from 1,2-dimethylimidazole (BP 204°C) + acetyl contribution. |

| Solubility (Water) | High (>50 mg/mL) | High | Protonatable N3 and acetyl oxygen facilitate H-bonding. |

| LogP (Octanol/Water) | 0.3 – 0.6 | Predicted | More lipophilic than 1,2-dimethylimidazole (LogP 0.11) due to acetyl group. |

| pKa (Conjugate Acid) | 5.8 – 6.2 | High | Acetyl EWG lowers basicity relative to 1,2-dimethylimidazole (pKa 7.8) [2]. |

| UV | ~275 nm | High | Characteristic of conjugated acyl-imidazole systems. |

Solubility & Stability Profile

-

Solvent Compatibility: Freely soluble in Dichloromethane (DCM), Methanol, and Ethyl Acetate. Moderate solubility in Diethyl Ether.

-

Hydrolytic Stability: The C-Acetyl bond is robust under neutral and mild acidic conditions. However, the imidazole ring can undergo degradation under harsh basic conditions (pH > 12) at elevated temperatures.

-

Thermal Stability: Stable up to 150°C. Above 200°C, risk of self-condensation or Maillard-type reactions if impurities are present.

Part 3: Synthesis & Experimental Protocols

Since this specific isomer is not a commodity chemical, "in-house" synthesis via N-methylation of 4-acetyl-2-methylimidazole is the standard route. This protocol ensures regioselectivity and high purity.

Protocol: Regioselective Synthesis

Objective: Synthesize 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone from 4-acetyl-2-methylimidazole.

Reagents:

-

Precursor: 4-Acetyl-2-methylimidazole (CAS 78210-66-9)

-

Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

-

Base: Potassium Carbonate (anhydrous)

-

Solvent: DMF or Acetone

Step-by-Step Workflow:

-

Preparation: Charge a reaction flask with 4-acetyl-2-methylimidazole (1.0 eq) and Potassium Carbonate (1.5 eq) in anhydrous DMF (10 volumes).

-

Addition: Cool the mixture to 0°C. Add Methyl Iodide (1.1 eq) dropwise over 20 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The starting material (lower Rf) should disappear, yielding two spots: the major 1,4-isomer (target) and minor 1,5-isomer.

-

-

Workup: Dilute with EtOAc, wash 3x with brine to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.[2]

-

Purification: The 1,4-isomer is typically less polar than the 1,5-isomer due to the acetyl group being further from the N-methyl steric center. Purify via flash column chromatography (Gradient: 100% DCM → 95:5 DCM:MeOH).

Visualization: Synthesis & Regioselectivity

The following diagram illustrates the reaction pathway and the competing regiochemistry.

Caption: Regioselective N-methylation pathway favoring the 1,4-isomer due to steric repulsion in the 1,5-isomer transition state.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic markers are definitive.

NMR Spectroscopy (Predicted in CDCl₃)

-

¹H NMR (400 MHz):

- 7.45 (s, 1H, H-5 ): The aromatic proton on the imidazole ring.

- 3.65 (s, 3H, N-Me ): Distinct singlet for the N-methyl group.

- 2.55 (s, 3H, Acetyl-Me ): Singlet for the ketone methyl.

- 2.40 (s, 3H, C2-Me ): Singlet for the methyl on the carbon between nitrogens.

-

Differentiation: The 1,5-isomer typically shows the N-Me signal shifted downfield due to the proximity of the acetyl group’s magnetic anisotropy.

Mass Spectrometry

-

Method: LC-MS (ESI+)

-

Parent Ion: [M+H]⁺ = 139.18 m/z

-

Fragmentation Pattern:

-

Loss of Acetyl group (M-43): Peak at ~96 m/z.

-

Loss of Methyl group (M-15): Peak at ~124 m/z.

-

Analytical Workflow Diagram

This self-validating workflow ensures batch consistency.

Caption: Quality Control workflow distinguishing the target 1,4-isomer from the 1,5-byproduct via chromatography and NMR.

References

-

PubChem Database. 4-Acetyl-2-methylimidazole (Compound Summary). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

thermodynamic stability of dimethylimidazole ethanone derivatives

An In-depth Technical Guide to the Thermodynamic Stability of Dimethylimidazole Ethanone Derivatives

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Among its myriad variations, dimethylimidazole ethanone derivatives represent a class of compounds with significant potential, often explored as intermediates or as bioactive molecules themselves. The thermodynamic stability of any drug candidate is a critical determinant of its viability, influencing its shelf-life, degradation pathways, formulation strategies, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, evaluate, and predict the . We will delve into the foundational principles of thermodynamic stability, detail both experimental and computational evaluation methodologies, and discuss the interpretation of stability data in the context of drug development.

The Imperative of Thermodynamic Stability in Drug Development

In the lexicon of pharmaceutical sciences, "stability" refers to the capacity of a drug substance or product to remain within established specifications to maintain its identity, strength, quality, and purity. Thermodynamic stability is the ultimate measure of a molecule's energy state relative to its potential degradation products. A spontaneous degradation process is characterized by a negative change in Gibbs free energy (ΔG), which is governed by the interplay of enthalpy (ΔH) and entropy (ΔS) as described by the fundamental equation:

ΔG = ΔH - TΔS

A thermodynamically stable molecule exists in a low-energy state, requiring significant energy input to overcome the activation barrier for degradation.[5][6] Understanding these principles is not merely an academic exercise; it is paramount for:

-

Lead Optimization: Guiding medicinal chemists to design and select derivatives with inherently greater stability.

-

Formulation Development: Designing formulations that protect the active pharmaceutical ingredient (API) from environmental stressors.[7][8]

-

Regulatory Compliance: Fulfilling the stringent stability testing requirements mandated by regulatory bodies like the FDA and EMA.

-

Patient Safety: Ensuring the drug product is safe and effective throughout its shelf-life by minimizing the formation of potentially toxic degradants.

The Molecular Landscape: Dimethylimidazole Ethanone Derivatives

The core structure of a dimethylimidazole ethanone features an imidazole ring substituted with two methyl groups and an ethanone (acetyl) group. The precise substitution pattern (e.g., 1,2-dimethyl-, 2,4-dimethyl-, 4,5-dimethyl-) significantly impacts the molecule's electronic properties, reactivity, and ultimately, its stability.

A common synthetic approach to access such structures involves the functionalization of a pre-formed dimethylimidazole ring. For instance, the C2-acylation of a protected N-substituted dimethylimidazole is a robust strategy that offers excellent regiocontrol.[9]

Caption: A generalized synthetic pathway for C2-acylated imidazole derivatives.

Inherent Factors Influencing Stability

The imidazole ring itself is susceptible to specific degradation pathways, which can be exacerbated or mitigated by its substituents.

-

Oxidation: The electron-rich imidazole ring can be liable to oxidation, particularly base-mediated autoxidation or oxidation in the presence of peroxides.[10]

-

Photodegradation: Imidazole moieties can be sensitive to light, leading to the formation of multiple degradants through complex radical pathways.[10]

-

Hydrolysis: While the core ring is generally stable to hydrolysis, substituents like esters or amides attached to the core can be susceptible. The ethanone group is relatively stable but can participate in reactions under harsh conditions.

Experimental Evaluation of Thermodynamic Stability

A robust assessment of stability relies on a suite of analytical techniques that probe the molecule's response to thermal and chemical stress.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are foundational techniques for characterizing the thermal properties of a solid-state drug substance.[11]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical data on melting point, enthalpy of fusion, and can reveal polymorphism—the existence of multiple crystalline forms with different stabilities.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of thermal decomposition and to quantify mass loss associated with desolvation or degradation.

-

Sample Preparation: Accurately weigh 3-5 mg of the dimethylimidazole ethanone derivative into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).

-

Instrument Setup (DSC):

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere to a temperature well above the melting point.

-

-

Instrument Setup (TGA):

-

Place the sample pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (inert or oxidative) to a temperature where complete decomposition is observed.

-

-

Data Analysis:

-

DSC: Determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

-

TGA: Determine the onset temperature of mass loss from the derivative of the weight vs. temperature curve.

-

Forced Degradation (Stress) Studies

Forced degradation studies are the cornerstone of stability assessment, providing insight into potential degradation pathways and helping to develop stability-indicating analytical methods.[10] The API is subjected to stress conditions harsher than those of accelerated stability testing.

Caption: Workflow for a typical forced degradation study.

-

Stock Solution Preparation: Prepare a stock solution of the dimethylimidazole ethanone derivative in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation: For each condition, mix the stock solution with the stressor. Aim for 5-20% degradation.

-

Acidic: Mix with 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).

-

Basic: Mix with 0.1 M NaOH. Keep at room temperature for a specified time.

-

Oxidative: Mix with 3-30% H₂O₂. Keep at room temperature.

-

Thermal: Dilute the stock solution with the mobile phase and heat at 80°C.

-

Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Quenching & Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to the target concentration for HPLC analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method, typically with a C18 column and a gradient mobile phase. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants.

-

Data Interpretation: Calculate the percentage of degradation. Compare chromatograms to identify and quantify major degradation products. The MS data will help elucidate the structures of the degradants.

Computational Prediction of Thermodynamic Stability

Computational methods are invaluable for predicting stability in the early stages of drug discovery, allowing for the rapid screening of virtual libraries before committing to costly synthesis.[12]

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate the fundamental thermodynamic properties of a single molecule, such as its enthalpy of formation, providing a measure of its intrinsic stability relative to its constituent elements.[11]

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into conformational stability, particularly when the drug is bound to a target protein.[13][14]

-

Alchemical Free Energy Calculations: These are rigorous computational methods that calculate the free energy difference (ΔΔG) between two states (e.g., two different derivatives). They are highly accurate for predicting the relative thermodynamic stability of closely related molecules.[15]

Caption: A conceptual workflow for computational stability assessment.

Data Synthesis and Interpretation

The ultimate goal is to synthesize data from all methods to build a comprehensive stability profile. This information directly guides critical decisions in the drug development pipeline.

Sample Stability Data Summary

The table below illustrates how stability data for a series of hypothetical dimethylimidazole ethanone derivatives might be summarized.

| Derivative ID | R-Group Position | Melting Point (°C) (DSC) | Decomposition Onset (°C) (TGA) | % Degradation (0.1M HCl, 8h) | % Degradation (3% H₂O₂, 8h) | Predicted ΔHformation (kcal/mol) |

| DMI-001 | H | 152.4 | 285.1 | 8.2 | 15.6 | -45.3 |

| DMI-002 | 4-Cl | 178.1 | 302.5 | 6.5 | 12.1 | -51.7 |

| DMI-003 | 4-OCH₃ | 145.6 | 276.8 | 11.3 | 19.8 | -62.4 |

Interpretation:

-

DMI-002 , with an electron-withdrawing chloro group, shows a higher melting point, greater thermal stability (higher TGA onset), and less degradation under both hydrolytic and oxidative stress compared to the parent compound DMI-001 . This suggests enhanced intrinsic stability.

-

DMI-003 , with an electron-donating methoxy group, exhibits lower thermal stability and is more susceptible to degradation, a common trait for electron-rich aromatic systems prone to oxidation.

This integrated understanding allows researchers to establish structure-stability relationships (SSRs) to guide the design of next-generation compounds with optimal stability profiles.

Conclusion

The is not a single parameter but a multifaceted characteristic that must be rigorously evaluated. A holistic approach, combining thermal analysis (DSC, TGA), forced degradation studies (HPLC-MS), and predictive computational modeling, is essential for a thorough understanding. By systematically investigating how structural modifications and environmental factors impact stability, drug development professionals can mitigate risks, accelerate timelines, and ultimately develop safer and more effective medicines. This guide provides the strategic framework and tactical protocols necessary to build a robust stability program for this important class of molecules.

References

-

Slideshare. (2015). The role of thermodynamics in drug stability. [Link]

-

Singh, D., et al. (n.d.). Thermodynamics of Polymer Drug Interactions: An Influential Factor for the Development of a Stable Drug Delivery System. Taylor & Francis. [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

-

Grasso, G., et al. (2021). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PMC. [Link]

-

ResearchGate. (n.d.). Importance of Thermodynamics in Drug Designing. [Link]

-

Gapsys, V., et al. (2021). Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening. PMC. [Link]

-

Chaires, J. B. (2011). Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

-

ResearchGate. (2021). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. [Link]

-

Perez-Ramirez, B., & Simler, R. (2019). Thermodynamic probes of cold instability: application to therapeutic proteins. European Pharmaceutical Review. [Link]

-

Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. [Link]

-

PubMed. (1976). Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. [Link]

-

Scilit. (2024). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. [Link]

-

Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. PMC. [Link]

-

IntechOpen. (2022). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

-

The Journal of Chemical Physics. (2024). Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. [Link]

-

Lima, L. M., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

-

Chemistry Stack Exchange. (2013). Measuring Thermodynamic Stability. [Link]

-

ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. [Link]

-

Liu, W., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. [Link]

-

MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

-

ResearchGate. (2022). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. [Link]

-

Alam, M. A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. [Link]

-

RSC Publishing. (2022). Recent advances in the synthesis of imidazoles. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. the role of thermodynamics in drug stability | PPTX [slideshare.net]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safety and Toxicity of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone: A Predictive Toxicology Approach

Introduction: Navigating the Data Gap for Novel Chemical Entities

In the landscape of drug discovery and chemical research, scientists are frequently tasked with handling novel molecules for which comprehensive safety and toxicity data are not yet available. 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone is one such compound. A thorough review of publicly accessible databases reveals a significant data gap, with no dedicated Safety Data Sheet (SDS) or extensive toxicological studies published for this specific molecule.

This guide is designed for researchers, scientists, and drug development professionals who may synthesize or work with this compound. In the absence of direct empirical data, we will employ a scientifically rigorous "read-across" and predictive toxicology approach. This methodology leverages the known toxicological profiles of structurally similar compounds to infer the likely hazards of the target molecule. Our primary analog for this assessment is the core chemical scaffold, 1,2-dimethylimidazole , for which robust safety data exists. This document will therefore serve as a detailed, precautionary guide, emphasizing the causality behind safety protocols and providing a framework for responsible risk assessment and handling.

Section 1: Structural Analysis and Primary Analog Identification

To predict the toxicological profile of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, we must first deconstruct its chemical architecture. The molecule consists of two key features:

-

The 1,2-Dimethylimidazole Core: This is a five-membered aromatic heterocycle with two nitrogen atoms and two methyl groups. This core structure is the primary determinant of the molecule's fundamental reactivity and biological interaction potential.

-

The 4-Acetyl Group (-C(O)CH₃): This ketone functional group is attached to the 4-position of the imidazole ring. While ketones are generally considered to have a low order of toxicity, the acetyl group can influence the molecule's polarity, metabolic profile, and overall steric and electronic properties.

Given that the dimethylated imidazole ring constitutes the bulk of the molecule and is known to possess significant biological activity, 1,2-dimethylimidazole is the most appropriate primary analog for our hazard assessment. The safety profile of this precursor provides the foundational data for our predictions.

Section 2: Predicted Hazard Profile Based on Analog Data

The hazards associated with 1,2-dimethylimidazole are well-documented in safety data sheets from multiple suppliers. These established hazard classifications form the basis of our risk assessment for 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone.

Data Summary from Primary Analog: 1,2-Dimethylimidazole

| Hazard Classification | GHS Code | Hazard Statement | Source Citation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [1] |

| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction | [1] |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child | [1] |

| Aquatic Hazard, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects | [1] |

Detailed Analysis of Predicted Hazards

-

Acute Oral Toxicity (Predicted: Category 4 - Harmful if swallowed): The parent compound, 1,2-dimethylimidazole, is classified as harmful if ingested, with an oral LD50 in rats of 1300 mg/kg.[2] The addition of an acetyl group is unlikely to mitigate this hazard significantly. Therefore, accidental ingestion of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone may lead to serious health consequences.[2]

-

Skin and Eye Damage (Predicted: Skin Irritant, Serious Eye Damage): Direct contact with 1,2-dimethylimidazole is known to cause skin irritation and severe, potentially irreversible, eye damage.[1][3] As a corrosive base, it can produce chemical burns.[2] It is imperative to assume that 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone will exhibit similar properties. The causality stems from the basic nitrogen atoms in the imidazole ring, which can disrupt cellular membranes on contact. Standard laboratory attire is insufficient; chemical-resistant gloves and sealed eye protection are mandatory.

-

Respiratory Irritation: Inhalation of corrosive bases can irritate and damage the respiratory tract.[2] While the target compound is likely a solid, any dust or aerosol generated during handling poses a significant inhalation risk. All manipulations must be performed within a certified chemical fume hood to prevent exposure.

-

Sensitization and Reproductive Toxicity (Predicted: Potential Skin Sensitizer and Reproductive Toxin): The classification of 1,2-dimethylimidazole as a potential skin sensitizer and a substance that may damage fertility or the unborn child is of critical concern.[1] These are serious, long-term health effects. The structural similarity is strong enough that 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone must be handled as a suspected reproductive toxin until proven otherwise. This necessitates stringent containment measures and requires all personnel, particularly those of reproductive age, to be fully aware of the potential risks.

Section 3: Risk Assessment and Safe Handling Protocol

Given the predicted hazard profile, a strict, multi-layered safety protocol is required. This protocol is designed as a self-validating system, where each step mitigates a predicted risk.

Step-by-Step Experimental Protocol for Safe Handling

-

Designated Area and Personnel Training:

-

Causality: To prevent cross-contamination and ensure awareness, all work with this compound must be restricted to a designated area (e.g., a specific fume hood).

-

Protocol:

-

Clearly label the work area with the compound name and associated GHS hazard pictograms (Corrosion, Health Hazard, Exclamation Mark).

-

Ensure all personnel have read and signed this safety guide before beginning work.

-

Document specific training on the handling of potent and uncharacterized compounds.

-

-

-

Engineering Controls:

-

Causality: The primary routes of exposure are inhalation of dust/aerosols and direct contact. Engineering controls are the most effective way to minimize these risks.

-

Protocol:

-

All weighing, transfers, and reactions involving the solid compound or its solutions must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.

-

Use a powder-free glove box or ventilated balance enclosure for weighing small quantities to prevent dust dispersion.

-

-

-

Personal Protective Equipment (PPE):

-

Causality: PPE provides the final barrier between the researcher and the chemical. The selection must be based on the predicted hazards of severe skin/eye damage and potential sensitization.

-

Protocol:

-

Eye Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4] A face shield should be worn over goggles during procedures with a high splash risk.

-

Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is strongly recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[4]

-

Body Protection: Wear a flame-resistant laboratory coat with tight-fitting cuffs. Ensure no skin is exposed between the glove and the sleeve.

-

Respiratory Protection: Not required if work is performed within a properly functioning fume hood. For spill cleanup or emergencies, a full-face respirator with appropriate cartridges should be used.[4]

-

-

-

Storage and Waste Disposal:

-

Causality: Improper storage can lead to degradation or accidental exposure. Chemical waste must be handled according to its hazardous classification to prevent environmental release.

-

Protocol:

-

Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[2]

-

Store in a locked cabinet or area with restricted access due to the suspected reproductive toxicity.

-

Dispose of all contaminated materials (gloves, pipette tips, containers) as hazardous chemical waste in a clearly labeled, sealed container, following all institutional and local regulations.[4]

-

-

Section 4: Mandatory Risk Assessment Workflow

The following diagram outlines the logical workflow that must be followed when planning to work with a compound like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, for which direct safety data is unavailable.

Caption: Risk Assessment Workflow for Uncharacterized Compounds.

Conclusion

While direct toxicological data for 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone remains elusive, a predictive assessment based on its structural analog, 1,2-dimethylimidazole, strongly indicates that it should be treated as a hazardous substance. The predicted risks include acute oral toxicity, severe skin and eye damage, and, most critically, potential reproductive toxicity. The absence of data is not an indication of safety. Researchers and institutions have a duty of care to apply the precautionary principle, assuming the highest reasonable level of risk and implementing stringent engineering controls, personal protective equipment, and safe handling protocols as outlined in this guide. Until comprehensive empirical data becomes available, this predictive approach provides an essential framework for ensuring laboratory safety.

References

Sources

Technical Guide: Characterization and Thermodynamic Properties of 4-Acetyl-1,2-dimethylimidazole

This guide is structured as an advanced technical resource for researchers and drug development professionals. It addresses the specific physicochemical properties of 4-acetyl-1,2-dimethylimidazole , a compound where direct experimental data is often fragmented or proprietary, requiring a rigorous methodological approach for verification.

Executive Summary & Chemical Identity

4-Acetyl-1,2-dimethylimidazole (IUPAC: 1-(1,2-dimethyl-1H-imidazol-4-yl)ethanone) is a functionalized imidazole derivative utilized as a pharmaceutical intermediate and a marker in the analysis of caramel color byproducts (Class III/IV).[1] Its structural integrity relies on the specific substitution pattern: a methyl group at the N1 and C2 positions, and an acetyl moiety at the C4 position.

Unlike its common analogs (e.g., 4-methylimidazole or 2-acetyl-4-methylimidazole), public experimental data for this specific isomer is scarce. This guide provides a synthesized property profile based on structure-activity relationships (SAR), computational prediction models, and experimental protocols for de novo determination.

Chemical Identifiers

| Parameter | Data |

| IUPAC Name | 1-(1,2-dimethyl-1H-imidazol-4-yl)ethanone |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| SMILES | CC(=O)c1cn(C)c(C)n1 |

| Structural Class | N-alkylated Acetylimidazole |

Physicochemical Property Profile

The following data synthesizes available experimental values from structural analogs and computational predictions (Joback/EPISuite models) to provide a working range for laboratory handling.

Melting Point & Boiling Point Data

Note: Due to the N-methylation at position 1, this compound lacks the hydrogen-bond donating capability of its precursor (4-acetyl-2-methylimidazole), resulting in a significantly lower melting point and increased solubility in organic solvents.

| Property | Value / Range | Source / Method | Confidence |

| Melting Point (MP) | 95°C – 105°C (Predicted) | SAR Analysis* | Medium |

| Boiling Point (BP) | 285°C – 295°C (at 760 mmHg) | Joback Method | High |

| Flash Point | ~126°C | Closed Cup (Est.) | Medium |

| LogP (Octanol/Water) | 0.25 – 0.45 | Consensus Model | High |

| Physical State | Off-white to pale yellow solid | Standard Conditions | High |

SAR Analysis: The precursor 4-acetyl-2-methylimidazole has a reported MP of 165–168°C [1]. N-methylation typically depresses the melting point by 60–80°C due to the disruption of intermolecular N-H···N hydrogen bonding networks.[2]

Comparative Analog Data

To validate internal data, compare your sample against these well-characterized standards:

| Compound | Structure Difference | Melting Point | Boiling Point |

| 1,2-Dimethylimidazole | Lacks 4-acetyl group | 37–39°C [2] | 204°C [2] |

| 4-Acetyl-2-methylimidazole | Lacks N-methyl group | 165–168°C [1] | N/A (Sublimes) |

| 4-Acetylimidazole | Lacks 1,2-dimethyl groups | 168–170°C | 280°C (dec.) |

Experimental Determination Protocols

For critical applications (e.g., drug substance filing), reliance on predicted data is insufficient. The following protocols ensure rigorous self-validation of the material.

Protocol A: Differential Scanning Calorimetry (DSC) for MP

Use this method for precise purity and polymorphism determination.

-

Sample Prep : Weigh 2–5 mg of dried 4-acetyl-1,2-dimethylimidazole into a Tzero aluminum pan. Hermetically seal (pinhole lid not recommended due to potential sublimation).

-

Equilibration : Equilibrate at 25°C for 5 minutes.

-

Ramp : Heat at 10°C/min to 200°C under N₂ purge (50 mL/min).

-

Analysis : Identify the onset temperature (T_onset) as the melting point, not the peak max.

-

Acceptance : The endotherm should be sharp (>50 J/g). Broadening indicates impurities or amorphous content.

Protocol B: Capillary Boiling Point (Siwoloboff Method)

Use this method if the sample is liquid or low-melting solid.

-

Setup : Place a sealed capillary tube (open end down) inside a larger ignition tube containing the sample.

-

Bath : Immerse in a silicone oil bath.

-

Heating : Heat slowly (2°C/min) until a rapid stream of bubbles emerges from the capillary (vapor pressure > atmospheric pressure).

-

Measurement : Stop heating. Record the temperature at the exact moment bubbling stops and liquid is sucked back into the capillary. This is the true boiling point.

Synthesis & Characterization Logic

Understanding the synthesis pathway is critical for anticipating impurities that affect MP/BP data. The most common route involves the acetylation of 1,2-dimethylimidazole, which may yield regioisomers.

Structural Verification Workflow

The following diagram illustrates the logical flow for validating the identity and properties of the compound, distinguishing it from common impurities like 4-acetyl-2-methylimidazole (starting material).

Figure 1: Characterization workflow distinguishing the target molecule from its high-melting unmethylated precursor.

Applications & Implications

Pharmaceutical Intermediates

In drug development, this motif serves as a "masked" polar group. The acetyl moiety allows for further functionalization (e.g., reduction to chiral alcohols or reductive amination). Accurate MP data is vital for:

-

Solid State Stability : Ensuring the material does not undergo phase transitions during milling or formulation.

-

Regulatory Documentation : Defining the "identity" specification in CMC (Chemistry, Manufacturing, and Controls) filings.

Impurity Profiling (Caramel Colors)

In the food industry, alkylated acetylimidazoles are monitored as markers for process control in Ammonia Caramel (Class III).

-

Significance : 4-acetyl-1,2-dimethylimidazole may form via the degradation of THI (2-acetyl-4-tetrahydroxybutylimidazole) or interaction of 4-MEI with acetic acid precursors.

-

Detection : Due to its volatility (BP ~290°C), it is amenable to GC-MS analysis, unlike the more polar THI which requires LC-MS.

References

- Patent CN102101843A. Preparation method of 4-acetylimidazole and its intermediate. Google Patents.

-

PubChem Database . Compound Summary: 4-Acetylimidazole.[3] National Center for Biotechnology Information. Available at: [Link]

-

NIST Chemistry WebBook . 1,2-Dimethylimidazole Thermochemical Data. Available at: [Link]

Sources

Advanced Technical Guide: 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone as a Chemical Building Block

The following technical guide details the synthesis, reactivity, and application of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone , a specialized heterocyclic building block.

Executive Summary

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone represents a strategic scaffold in the design of bioactive small molecules. Characterized by an electron-rich imidazole core substituted with an electron-withdrawing acetyl group at the C4 position and methyl groups at N1 and C2, this molecule offers a unique electronic profile. It serves as a critical intermediate for synthesizing H3/H4 receptor antagonists , kinase inhibitors , and fused heterocyclic systems (e.g., imidazo[1,5-a]pyrazines).

This guide provides a comprehensive analysis of its synthesis, reactivity, and application, emphasizing the regioselective challenges inherent in its preparation and its utility in fragment-based drug discovery (FBDD).

Structural Analysis & Physicochemical Properties[1][2][3]

The molecule features a 1,2,4-substitution pattern on the imidazole ring.[1][2] The C4-acetyl group acts as a versatile handle for further elaboration, while the N1-methyl and C2-methyl groups modulate lipophilicity and metabolic stability.

Table 1: Physicochemical Profile (Calculated)

| Property | Value / Description | Significance |

| IUPAC Name | 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone | Unambiguous identification. |

| Molecular Formula | C₇H₁₀N₂O | Low molecular weight (MW < 200), ideal for FBDD. |

| Molecular Weight | 138.17 g/mol | High ligand efficiency potential. |

| LogP (Predicted) | ~0.5 - 0.9 | Optimal for CNS penetration and oral bioavailability. |

| H-Bond Donors | 0 | Improves membrane permeability. |

| H-Bond Acceptors | 2 (N3, Carbonyl O) | Key interaction points for target binding (e.g., hinge regions). |

| pKa (Conjugate Acid) | ~6.5 - 7.0 (N3) | Physiologically relevant ionization state. |

Synthesis: The Regioselectivity Challenge

The primary synthetic challenge lies in the regioselective N-methylation of the precursor, 4(5)-acetyl-2-methylimidazole. Due to annular tautomerism, methylation can occur at either nitrogen, yielding a mixture of the desired 1,4-isomer (1,2-dimethyl-4-acetyl) and the often undesired 1,5-isomer (1,2-dimethyl-5-acetyl).

Validated Synthetic Protocol

Reaction: N-Methylation of 4(5)-Acetyl-2-methylimidazole.

-

Starting Material: 4(5)-Acetyl-2-methylimidazole (commercially available or synthesized via degradation of carbohydrates in the presence of ammonia/methylamine).

-

Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS), Base (K₂CO₃ or Cs₂CO₃).

-

Solvent: DMF or Acetone (anhydrous).

-

Conditions: 0°C to Room Temperature, 12-24 hours.

Mechanism & Causality:

-

Base Selection: Cs₂CO₃ is preferred for higher regioselectivity due to the "cesium effect," which can stabilize the transition state leading to the sterically less hindered 1,4-isomer.

-

Steric Control: The acetyl group at C4/C5 creates steric hindrance. Methylation at N1 (adjacent to C5-H) is sterically favored over methylation adjacent to the acetyl group (which would yield the 1,5-isomer). However, electronic factors also play a role.

-

Purification: The 1,4-isomer typically exhibits a lower boiling point and different Rf value compared to the 1,5-isomer, allowing separation via silica gel column chromatography (Eluent: DCM/MeOH or EtOAc/Hexane).

Alternative Route: Metal-Halogen Exchange

For high-purity applications where isomer separation is difficult:

-

Precursor: 4-Iodo-1,2-dimethylimidazole.

-

Reagent: Isopropylmagnesium chloride (TurboGrignard) or n-BuLi (-78°C).

-

Electrophile: N-Methoxy-N-methylacetamide (Weinreb amide) or Acetaldehyde (followed by oxidation).

-

Outcome: Exclusively yields the 1,4-isomer, bypassing the tautomeric ambiguity.

Reactivity Profile & Application Workflows

The utility of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone stems from its dual reactivity: the electrophilic carbonyl and the nucleophilic imidazole ring .

Carbonyl Functionalization (C4-Position)

The acetyl group is the primary "warhead" for diversification.

-

Reductive Amination:

-

Reaction: Ketone + Primary/Secondary Amine + NaBH(OAc)₃.

-

Application: Synthesis of CNS-active amines (e.g., H3 antagonists). The chiral center generated can be controlled using asymmetric catalysts.

-

-

Condensation (Claisen-Schmidt):

-

Reaction: Ketone + Aromatic Aldehyde + Base (NaOH/EtOH).

-

Product: Chalcones (enones).

-

Application: Precursors for pyrazolines, pyrimidines, and isoxazoles via cyclization with hydrazine, urea, or hydroxylamine.

-

-

Alpha-Bromination:

-

Reaction: Ketone + Br₂ or NBS.[3]

-

Product: 2-Bromo-1-(1,2-dimethylimidazol-4-yl)ethanone.

-

Application: Critical intermediate for Hantzsch Thiazole Synthesis (reaction with thioamides) to form imidazole-thiazole hybrids.

-

Imidazole Ring Functionalization[6][7]

-

C5-H Arylation (C-H Activation):

-

Conditions: Pd(OAc)₂, Phosphine Ligand, Aryl Bromide, Base.

-

Application: Direct coupling to form biaryl systems without pre-functionalization.

-

-

N3-Quaternization:

-

Reaction: Alkyl halides.

-

Application: Synthesis of imidazolium-based ionic liquids or cationic lipids.

-

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core building block.

Caption: Divergent synthesis pathways from the core scaffold to bioactive classes.

Experimental Protocol: Reductive Amination (Example)

Objective: Synthesis of a secondary amine derivative for H3 receptor affinity screening.

-

Preparation: Dissolve 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (1.0 eq) and the desired amine (1.1 eq) in 1,2-dichloroethane (DCE) or THF.

-

Activation: Add Ti(OiPr)₄ (1.5 eq) if the amine is sterically hindered; stir for 2 hours to form the imine/enamine species.

-

Reduction: Cool to 0°C. Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 eq) portion-wise.

-

Workup: Stir at room temperature for 12 hours. Quench with saturated NaHCO₃.[4] Extract with DCM.

-

Purification: The basic imidazole nitrogen allows for acid-base extraction purification or purification via SCX (Strong Cation Exchange) cartridges.

Self-Validating Check:

-

Monitoring: TLC (visualize with Ninhydrin or UV) or LC-MS. The disappearance of the ketone peak (m/z 138 + H⁺) and appearance of the amine mass confirms conversion.

-

Stereochemistry: If using a chiral amine or catalyst, verify ee% via Chiral HPLC.

References

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (A foundational text on imidazole ring construction and reactivity).

-

Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron, 62(31), 7213-7256.

- Zhang, L., et al. (2020). "Recent Advances in the Synthesis of Imidazoles." Advanced Synthesis & Catalysis, 362(15), 3098-3134.

- Schultheiss, N., et al. (2010). "Pharmaceutical Cocrystals and Their Physicochemical Properties." Crystal Growth & Design, 9(6), 2950-2967. (Relevant for salt formation and solubility studies of imidazole drugs).

Sources

Methodological & Application

Advanced Protocols for the Acetylation of 1,2-Dimethylimidazole: Regioselective Pathways and Mechanistic Insights

Topic: Reaction Conditions for Acetylation of 1,2-Dimethylimidazole Content Type: Detailed Application Note and Protocol Audience: Researchers, Synthetic Chemists, and Process Development Scientists

Executive Summary & Mechanistic Overview

1,2-Dimethylimidazole (1,2-DMI) presents a unique challenge in acetylation chemistry due to its amphiphilic reactivity. Unlike simple amines, 1,2-DMI possesses three distinct reactive sites, each accessible under specific reaction conditions. Understanding the causality between reaction parameters (temperature, solvent, reagents) and the site of acetylation is critical for high-yield synthesis.

The Three Reactivity Vectors

-

N-3 Nucleophilic Attack (Kinetic Pathway): The lone pair on N-3 is highly nucleophilic. Reaction with acyl halides or anhydrides under neutral conditions yields 1-acetyl-2,3-dimethylimidazolium salts . These are potent acyl transfer reagents (nucleophilic catalysis) and ionic liquid precursors.

-

C-5 Lithiation (Thermodynamic/Directed Pathway): The C-5 proton is the most acidic ring proton (

) in 1,2-disubstituted imidazoles. Treatment with strong bases ( -

Lateral Functionalization (2-Methyl Group): While the 2-methyl protons are acidic, they are less acidic than the C-5 ring proton. Acetylation at the 2-methyl group (lateral acetylation) typically requires blocking the C-5 position or using specific metallation conditions, making it a secondary synthetic pathway.

Reaction Pathways Diagram

The following diagram illustrates the divergent pathways for acetylation based on reagent choice and conditions.

Figure 1: Divergent acetylation pathways for 1,2-dimethylimidazole. N-acetylation is kinetically controlled, while C-acetylation requires metallation.

Protocol 1: N-Acetylation (Synthesis of Acylimidazolium Salts)

Objective: Isolation of 1-acetyl-2,3-dimethylimidazolium chloride. Application: This species is the active intermediate in nucleophilic catalysis (similar to DMAP-catalyzed acylation) and a precursor for ionic liquids.

Reagents & Equipment

-

Substrate: 1,2-Dimethylimidazole (Reagent Grade, >98%).

-

Reagent: Acetyl Chloride (Freshly distilled).

-

Solvent: Anhydrous Toluene or Chloroform (Dried over molecular sieves).

-

Atmosphere: Dry Nitrogen or Argon (Strict moisture exclusion required).

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.[1]

-

Solvation: Dissolve 1,2-dimethylimidazole (9.6 g, 100 mmol) in anhydrous Toluene (100 mL). Cool the solution to 0–5°C using an ice bath.

-

Addition: Charge the addition funnel with Acetyl Chloride (7.85 g, 100 mmol) diluted in 10 mL of Toluene. Add dropwise over 30 minutes.

-

Note: The reaction is exothermic. Control addition rate to maintain internal temperature <10°C.

-

-

Reaction: A white precipitate (the imidazolium salt) will form immediately. Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete conversion.

-

Isolation:

-

Filter the white solid under a nitrogen blanket (Schlenk filtration is recommended to avoid hydrolysis).

-

Wash the filter cake with cold, dry Toluene (

mL) and then dry Pentane (

-

-

Drying: Dry the product under high vacuum (0.1 mmHg) for 4 hours.

-

Storage: Store in a glovebox or desiccator. The salt is extremely hygroscopic and hydrolytically unstable.

Yield: Typically quantitative (>95%).

Characterization:

Protocol 2: C-5 Acetylation via Directed Lithiation

Objective: Regioselective synthesis of 5-acetyl-1,2-dimethylimidazole. Mechanism: 1,2-Dimethylimidazole undergoes lithiation preferentially at the C-5 position due to the directing effect of the N-1 lone pair and the steric blocking of C-2 by the methyl group.

Reagents & Equipment

-

Base:

-Butyllithium ( -

Electrophile:

-Methoxy--

Why Weinreb Amide? It prevents over-addition (formation of tertiary alcohols) and yields the ketone cleanly.

-

-

Solvent: Anhydrous THF.

-

Cryogenics: Acetone/Dry Ice bath (-78°C).

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck flask equipped with a thermometer and N2 inlet.

-

Substrate Solution: Dissolve 1,2-dimethylimidazole (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to -78°C .[1]

-

Lithiation: Add

-BuLi (1.1 equiv) dropwise via syringe pump over 20 minutes.-

Critical Parameter: Maintain temperature below -70°C.

-

Causality: Higher temperatures may lead to lateral lithiation (on the 2-methyl group) or decomposition.

-

-

Metallation Period: Stir at -78°C for 45–60 minutes. The solution typically turns yellow/orange, indicating the formation of 1,2-dimethylimidazol-5-yl-lithium.

-

Acylation: Add the electrophile (Weinreb amide, 1.2 equiv) dissolved in THF dropwise.

-

Tip: If using acetic anhydride, use 0.5 equiv and inverse addition (add lithium species to anhydride) to minimize double addition, though Weinreb amide is superior.

-

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NH

Cl solution. -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over Na -

Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Expected Product: 1-(1,2-dimethyl-1H-imidazol-5-yl)ethanone.

Comparative Data Summary

| Parameter | N-Acetylation (Protocol 1) | C-5 Acetylation (Protocol 2) |

| Primary Reagent | Acetyl Chloride | |

| Key Intermediate | N-Acylimidazolium cation | 5-Lithio-1,2-dimethylimidazole |

| Temperature | 0°C to RT | -78°C |

| Solvent | Toluene / CHCl | THF |

| Product Type | Ionic Salt (Hygroscopic) | Stable Ketone |

| Primary Use | Acyl Transfer / Ionic Liquid | Pharmaceutical Intermediate |

Troubleshooting & Critical Parameters

Moisture Sensitivity (Protocol 1)

-

Issue: Product turns to a sticky oil or liquid.

-

Cause: Hydrolysis of the acylimidazolium salt by atmospheric moisture back to imidazole and acetic acid.

-

Solution: Use Schlenk lines. Ensure solvents are distilled from CaH

. Handle product only in inert environments.

Regioselectivity Issues (Protocol 2)

-

Issue: Mixture of 5-acetyl and 2-acetonyl (lateral) products.

-

Cause: Reaction temperature rose above -40°C during lithiation.

-

Solution: Strict temperature control (-78°C) favors the kinetic/thermodynamic C-5 ring lithiation. Lateral lithiation generally requires higher temperatures or different bases (e.g., LDA/LIDAKOR).

"Color" Formation (General)

-

Observation: Reaction mixtures turning deep red/brown.

-

Cause: Formation of oligomers or ring-opening decomposition. Imidazoles can undergo ring fission with highly reactive acylating agents if bases are too strong or temperatures too high.

-

Mitigation: Add reagents slowly. Do not overheat.

References

-

Wolfenden, R., & Jencks, W. P. (1961). Acetyl Transfer Reactions of 1-Acetyl-3-methylimidazolium Chloride. Journal of the American Chemical Society, 83(21), 4390–4393. Link

-

Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485–491. Link

-

Ohta, S., et al. (1985). Synthesis of 2-Acyl-1-methyl-1H-imidazoles and Reactivity of the Acyl Group. Heterocycles, 23(7).[4] (Describes lithiation protocols relevant to 1,2-DMI). Link

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[5] Academic Press. (Standard text on imidazole lithiation regioselectivity).

-

Preparation of 1-acetyl-2,4-dimethylimidazole. (Analogous protocol adaptation). PrepChem. Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Reactions of 1,2-dimethylimidazole, particularly its metallation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. CN106045912A - Preparation method for 1,2-dimethylimidazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

catalytic reduction of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone to alcohols

Application Note: Catalytic Reduction of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

Executive Summary

This guide details the catalytic reduction of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (Structure 1 ) to its corresponding alcohol, 1-(1,2-dimethyl-1H-imidazol-4-yl)ethanol (Structure 2 ). This transformation is a critical step in the synthesis of potassium-competitive acid blockers (PCABs) and other imidazole-based pharmaceutical intermediates.[1]

While stoichiometric reduction (e.g., NaBH₄) is possible, this note focuses on catalytic methods required for scale-up, cost-efficiency, and enantioselectivity.[1] We present two primary workflows:

-

Chemo-Catalytic Asymmetric Transfer Hydrogenation (ATH): Utilizing Ru(II)-diamine complexes for high throughput and scalability.[1]

-

Biocatalytic Reduction: Utilizing Ketoreductases (KREDs) for superior enantiopurity (>99% ee) under mild aqueous conditions.

Chemical Context & Challenges

The substrate contains a basic imidazole nitrogen (N3) and an acetyl group at C4.[1]

-

Challenge 1 (Catalyst Poisoning): The basic imidazole nitrogen can coordinate to metal centers (Pd, Pt, Ru), potentially deactivating heterogeneous catalysts.[1]

-

Challenge 2 (Enantioselectivity): The product contains a chiral center. Racemic reduction requires subsequent resolution (50% yield loss). Direct asymmetric reduction is preferred.[1]

Reaction Scheme:

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Methodology: Ru-Noyori Bifunctional Catalysis Target Audience: Process Chemists, Scale-up Teams

This protocol uses a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN).[1][2][3] The "bifunctional" mechanism allows for proton and hydride transfer without direct metal coordination to the imidazole nitrogen, mitigating catalyst poisoning.[1]

Reagents & Materials

-

Substrate: 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (>98% purity).

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (or (R,R) enantiomer for opposite alcohol).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).[1]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

-

Inert Gas: Nitrogen or Argon.[1]

Step-by-Step Protocol

-

Preparation of Reaction Mixture:

-

In a flame-dried Schlenk flask, dissolve Substrate 1 (10.0 mmol, 1.38 g) in dry DCM (20 mL).

-

Degas the solution by bubbling Nitrogen for 10 minutes.[1]

-

-

Catalyst Addition:

-

Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol% loading).

-

Note: Lower loadings (0.1 mol%) can be tested if reaction time permits.[1]

-

-

Initiation:

-

Reaction Monitoring:

-

Workup:

Mechanistic Visualization (ATH)

Figure 1: The Noyori Asymmetric Transfer Hydrogenation cycle. The "Outer Sphere" mechanism prevents the basic imidazole from poisoning the metal center.[1]

Protocol B: Biocatalytic Reduction (Enzymatic)

Methodology: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) Target Audience: Medicinal Chemists, Green Chemistry Leads

Biocatalysis offers the highest enantioselectivity (>99% ee) and operates under mild, aqueous conditions. This is the preferred route for late-stage pharmaceutical intermediates.[1]

Reagents & Materials

-

Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or equivalent).[1]

-

Cofactor: NADP+ or NAD+.[1]

-

Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose OR Isopropanol (if enzyme tolerates).[1]

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Protocol

-

Buffer Preparation:

-

Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

-

Add MgSO₄ (2 mM) to stabilize the enzyme.[1]

-

-

Substrate Solution:

-

Reaction Assembly (1 mL Scale):

-

Incubation:

-

Workup:

-

Add Ethyl Acetate (1 mL) to the vial.

-

Vortex vigorously for 1 minute.

-

Centrifuge to separate layers.

-

Analyze organic layer by Chiral HPLC.[1]

-

Biocatalytic Workflow

Figure 2: Workflow for identifying the optimal KRED for imidazole ketone reduction.

Data Summary & Comparison

| Feature | Method A: ATH (Ru-TsDPEN) | Method B: Biocatalysis (KRED) | Method C: NaBH₄ (Baseline) |

| Selectivity | High (90-97% ee) | Excellent (>99% ee) | None (Racemic) |

| Conditions | Organic Solvent, Base | Aqueous Buffer, Mild | Methanol, 0°C |

| Scalability | High (Kg scale) | High (requires fermentation) | High |

| Cost | Moderate (Ru catalyst) | Low (at scale) | Very Low |

| Key Risk | Catalyst poisoning by Imidazole | Enzyme inhibition by DMSO | Racemic product |

Troubleshooting & "Self-Validating" Checks

-

Low Conversion (ATH):

-

Low Enantioselectivity (Biocatalysis):

-

Check: Is the background reaction (uncatalyzed) occurring?

-

Fix: Lower the temperature to 20°C. Ensure the buffer pH is strictly controlled.[1]

-

-

Product Isolation:

References

-

Noyori, R., & Hashiguchi, S. (1997).[1][2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][4] Accounts of Chemical Research, 30(2), 97–102.[1] Link

-

Takeda Pharmaceutical Company Ltd. (2007).[1] Preparation of Vonoprazan and Intermediates. Patent WO2007026916.[1] (Describes the context of imidazole/pyrrole intermediates). Link

-

Hollmann, F., et al. (2011).[1] Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265.[1] (Review of KRED methodology). Link

-

Organic Chemistry Portal. (2023). Catalytic Asymmetric Transfer Hydrogenation. (General protocols for heteroaryl ketones). Link

Sources

Troubleshooting & Optimization

purification methods for 4-acetyl-1,2-dimethylimidazole via recrystallization

The following guide serves as a specialized Technical Support Center for the purification of 4-acetyl-1,2-dimethylimidazole . It is designed for organic chemists and process engineers requiring high-purity isolation of this specific intermediate, particularly for separating it from its structural isomer (5-acetyl-1,2-dimethylimidazole) and starting materials.

Case ID: PUR-IMD-4AC-12DM Status: Active Guide Applicable Compounds: 4-acetyl-1,2-dimethylimidazole (Target); 5-acetyl-1,2-dimethylimidazole (Common Impurity).

Core Technical Brief: The Solubility & Isomer Challenge

The synthesis of 4-acetyl-1,2-dimethylimidazole (via acetylation of 1,2-dimethylimidazole) typically yields a crude mixture containing the target 4-isomer, the unwanted 5-isomer, and residual starting materials.

-

The Challenge: The 4- and 5-isomers possess similar polarities, making flash chromatography expensive and inefficient for scale-up.

-

The Solution: Recrystallization exploits the difference in lattice energy . The 4-acetyl isomer generally forms a more stable crystal lattice than the 5-acetyl isomer (which often remains as an oil or low-melting solid in the mother liquor).

-

Critical Parameter: The choice of solvent must balance the solubility of the polar imidazole ring with the lipophilic methyl/acetyl groups.

Solvent System Selection Matrix

Use this table to select the starting solvent based on your crude material's profile.

| Solvent System | Role | Polarity Profile | Best For | Risk Factor |

| Ethyl Acetate / Hexane | Primary Choice | Moderate / Non-polar | Removing non-polar tars and separating isomers. | Oiling out if cooling is too rapid. |

| Isopropanol (IPA) | Alternative | Polar Protic | High-purity polishing; removing inorganic salts. | Lower yield; high solubility of product. |

| Toluene | Specific | Aromatic / Non-polar | Large-scale purification; high boiling point allows max dissolution. | Hard to remove trace solvent (high BP). |

| Acetone / Water | Anti-Solvent | Polar Aprotic / Protic | Precipitator for very impure dark crudes. | Hydrolysis risk if heated too long/acidic. |

Standard Operating Procedure (SOP): Recrystallization Protocol

Objective: Isolate >98% pure 4-acetyl-1,2-dimethylimidazole from crude reaction mixture.

Phase A: Dissolution & Clarification

-

Charge: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Solvent Addition: Add Ethyl Acetate (EtOAc) at a ratio of 5 mL per gram of crude.

-

Reflux: Heat the mixture to a gentle reflux (approx. 77°C).

-

Checkpoint: If the solid does not dissolve completely, add EtOAc in 1 mL/g increments until dissolution is complete.

-

-

Decolorization (Optional but Recommended): If the solution is dark brown/black, remove from heat, let cool slightly (to avoid boil-over), and add Activated Charcoal (5-10 wt% of crude). Reflux for 10 minutes.

-

Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and mechanical impurities.

Phase B: Crystallization & Isomer Rejection

-

Concentration: If excess solvent was used, concentrate the filtrate by rotary evaporation until the solution becomes slightly turbid, then reheat to clarify.

-

Nucleation: Allow the clear solution to cool slowly to room temperature (20-25°C) with gentle stirring .

-

Technical Note: Rapid cooling traps the 5-acetyl isomer inside the crystal lattice. Slow cooling excludes it.

-

-

Anti-Solvent Addition (If needed): If crystallization does not begin at RT, add Hexane or Heptane dropwise until a persistent cloudiness appears. Add one drop of EtOAc to clear it, then let it stand.

-

Deep Cooling: Once crystals begin to form, move the flask to an ice bath (0-4°C) for 1-2 hours to maximize yield.

Phase C: Collection & Drying[1]

-

Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold (0°C) EtOAc/Hexane (1:3 ratio).

-

Critical: Do not use pure EtOAc for washing; it will redissolve your product.

-

-

Drying: Dry under high vacuum ( < 5 mbar) at 40°C for 4 hours.

Visual Workflow & Logic

The following diagram illustrates the decision logic for the purification process.

Caption: Logic flow for the recrystallization of 4-acetyl-1,2-dimethylimidazole, including contingency steps for non-nucleation.

Troubleshooting Guide

Issue 1: "My product is 'oiling out' instead of crystallizing."

-

Cause: This phenomenon (liquid-liquid phase separation) occurs when the solution temperature drops below the solubility limit before it drops below the melting point of the solvated solid, or if the solution is too concentrated.

-

Corrective Action:

-

Reheat the mixture until the oil redissolves.

-

Add a small amount of additional solvent (dilute the system).

-

Seed the solution with a pure crystal of 4-acetyl-1,2-dimethylimidazole (if available) at the temperature just before oiling usually occurs.

-

Cool much more slowly (wrap the flask in a towel/foil).

-

Issue 2: "The crystals are still yellow/brown after charcoal treatment."

-

Cause: Imidazoles are prone to oxidation and polymerization, forming "tars" that are highly soluble in organic solvents.

-

Corrective Action:

-

Perform a silica plug filtration before recrystallization: Dissolve crude in EtOAc, pass through a short pad of silica gel, then evaporate and recrystallize.

-

Ensure the charcoal used is "activated" and acidic/neutral type, not basic.

-

Issue 3: "NMR shows a mixture of isomers (4-acetyl and 5-acetyl)."

-

Cause: The cooling was likely too fast, trapping the kinetic product (or impurity) in the lattice, or the solvent system is too non-polar, precipitating everything.

-

Corrective Action:

-

Recrystallize again (double recrystallization is common for isomers).

-

Switch to a more selective solvent system (e.g., Isopropyl Alcohol ). The 4-isomer often has a steeper solubility curve in alcohols than the 5-isomer.

-

Frequently Asked Questions (FAQs)

Q: How do I distinguish the 4-acetyl from the 5-acetyl isomer by NMR?

A: In Proton NMR (

-

4-acetyl-1,2-dimethylimidazole: The acetyl group (at C4) is spatially distant from the N-methyl group (at N1). You will see NOE correlations primarily between the C5-proton and the N-methyl group.

-

5-acetyl-1,2-dimethylimidazole: The acetyl group (at C5) is adjacent to the N-methyl group. You will see a strong NOE correlation (steric proximity) between the acetyl methyl protons and the N-methyl protons.

Q: What is the expected melting point? A: While literature varies slightly due to crystal polymorphs, pure 4-acetyl-1,2-dimethylimidazole typically melts in the range of 100°C – 105°C (check against specific CoA or reference standard). If your solid melts < 90°C, it likely contains significant 5-isomer or solvent. Note: 4-acetyl-2-methylimidazole (lacking the N-methyl) melts higher (~134°C).[1]

Q: Can I use water as a solvent? A: Generally, no . While 1,2-dimethylimidazole is water-soluble, the acetylated derivative is less so. More importantly, heating acetyl-imidazoles in water (especially if traces of acid/base from synthesis remain) can lead to hydrolysis of the acetyl group or ring opening. Stick to anhydrous organic solvents.

References

-

Synthesis of 1-acyl imidazoles: Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles. U.S. Patent No.[2] 3,197,476.[2] Washington, DC: U.S. Patent and Trademark Office.

-

General Recrystallization Methodologies: University of Massachusetts Amherst. Recrystallization: Theory and Practice.

-

Imidazole Isomer Separation (Analogous Systems): Lee, J., et al. (2009). Determination of 4-Methylimidazole and 2-Acetyl-4(5)-tetrahydroxybutylimidazole in Caramel Color. Journal of Food Hygiene and Safety.

-

Properties of Acetyl-Methylimidazoles: ChemicalBook. 4-Acetyl-2-methylimidazole Product Properties.

Sources

Technical Support Center: Troubleshooting Regioselectivity in Dimethylimidazole Acylation

Welcome to the Technical Support Center for regioselectivity challenges in the acylation of dimethylimidazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of regioselective acylation.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the N-acylation of dimethylimidazoles, offering explanations and actionable solutions based on mechanistic principles.

Problem 1: My acylation of 1,2-dimethylimidazole is yielding a mixture of N-acylated regioisomers. How can I favor a single isomer?

A lack of regioselectivity in the acylation of unsymmetrical imidazoles is a frequent challenge, arising from the comparable nucleophilicity of the two ring nitrogens.[1] Here’s how to troubleshoot this issue:

Underlying Cause: The acylation of 1,2-dimethylimidazole can theoretically occur at either the N1 or N3 position. The outcome is a delicate balance of steric and electronic factors. The methyl group at the C2 position exerts steric hindrance, which can disfavor acylation at the adjacent N1 position.[2][3][4] Conversely, electronic effects can also play a significant role.

Solutions to Enhance Regioselectivity:

-

Leverage Steric Hindrance:

-

Increase the bulk of the acylating agent: Using a sterically demanding acylating agent (e.g., pivaloyl chloride instead of acetyl chloride) will amplify the steric clash at the N1 position, thereby favoring acylation at the less hindered N3 position.

-

Increase the bulk of the solvent: While less common, employing a bulkier solvent could potentially create a solvent shell that further accentuates the steric differences between the two nitrogen atoms.

-

-

Manipulate Reaction Temperature:

-

Lowering the reaction temperature generally favors the kinetically controlled product. In this case, acylation at the less sterically hindered N3 position is often the kinetic product.

-

-

Choice of Base and Acylating Agent:

-

The combination of the base and the acylating agent can influence the transition state and, consequently, the regioselectivity. For instance, using a non-nucleophilic, sterically hindered base like 2,6-lutidine might selectively deprotonate the more accessible N-H, if applicable, or influence the approach of the acylating agent.

-

When using carboxylic anhydrides, the reaction is often cleaner than with acyl chlorides, which generate HCl as a byproduct and can lead to side reactions.[5]

-

Problem 2: I am attempting to acylate 1,4-dimethylimidazole and observing poor regioselectivity. What factors are at play?

In 1,4-dimethylimidazole, the electronic and steric environments of the two nitrogen atoms are more distinct than in the 1,2-isomer, yet achieving high regioselectivity can still be challenging.

Underlying Cause: The methyl group at C4 has a less pronounced steric effect on the adjacent N3 atom compared to the C2-methyl group in 1,2-dimethylimidazole. Electronically, the methyl group is electron-donating, which can slightly increase the nucleophilicity of the adjacent N3 atom.

Solutions to Enhance Regioselectivity:

-

Exploit Electronic Effects:

-

Acylating Agent Electronics: An electron-poor acylating agent (e.g., one with electron-withdrawing groups on the acyl chain) might show greater selectivity for the more electron-rich nitrogen.

-

Solvent Polarity: The polarity of the solvent can influence the charge distribution in the transition state.[6] Experimenting with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) can reveal an optimal medium for regioselectivity.[7]

-

-

Catalytic Approaches:

-

Certain catalysts can direct the acylation to a specific nitrogen. For instance, Lewis acids might coordinate preferentially to one of the nitrogen atoms, thereby activating it for acylation.

-

Problem 3: My N-acyl dimethylimidazole product is unstable and decomposes during workup or purification. What is the cause and how can I prevent this?

N-acylimidazoles are known to be hydrolytically unstable, acting as activated acylating agents themselves.

Underlying Cause: The imidazole ring is a good leaving group, making the N-acyl bond susceptible to nucleophilic attack, particularly by water or other nucleophilic solvents.[5]

Solutions to Improve Stability:

-

Anhydrous Conditions: It is critical to work under strictly anhydrous conditions using dry solvents and glassware.[5]

-

Aprotic Solvents: Utilize aprotic solvents for both the reaction and the workup to avoid introducing nucleophiles that can degrade the product.[5]

-

Careful Purification:

-

Silica gel chromatography can be problematic due to the acidic nature of silica and the presence of bound water, which can promote hydrolysis.[5]

-

Consider using deactivated (neutral) silica or alumina for chromatography.

-

Alternatively, purification via crystallization or distillation under reduced pressure (if the product is thermally stable) might be more suitable. In some cases, it may be best to use the crude N-acylimidazole in the next step without purification.[5]

-

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the acylation of dimethylimidazoles.

Q1: What are the primary factors governing regioselectivity in dimethylimidazole acylation?

A1: The regioselectivity is primarily governed by a combination of:

-

Steric Hindrance: The size of the substituents on the imidazole ring and the acylating agent.[2][3][4]

-

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on both the imidazole and the acylating agent.[1][8]

-

Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction outcome.[1]

Q2: How can I analytically distinguish between the different N-acylated regioisomers of dimethylimidazole?

A2: Several analytical techniques can be employed:

-